

Application Notes and Protocols for Labeling Oligonucleotides with Cyanine5 Carboxylic Acid

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Compound of Interest

Compound Name: Cyanine5 carboxylic acid

Cat. No.: B1192615

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Introduction

Cyanine5 (Cy5) is a bright, water-soluble fluorescent dye belonging to the cyanine family. It is widely utilized for labeling biomolecules, particularly oligonucleotides, due to its high extinction coefficient, good photostability, and emission in the far-red region of the spectrum (excitation maximum ~649 nm, emission maximum ~670 nm).[1][2][3] This spectral profile minimizes autofluorescence from biological samples.[4][5] Cy5-labeled oligonucleotides are indispensable tools in a variety of molecular biology and diagnostic applications, including:

- Fluorescence Resonance Energy Transfer (FRET)[3][6]
- Real-time PCR (qPCR) and TaqMan probes[1][3]
- Fluorescence In-Situ Hybridization (FISH)[1][2]
- Microarray analysis[3]
- Live-cell imaging and tracking[7][8]

This document provides detailed protocols for the covalent labeling of amine-modified oligonucleotides with **Cyanine5 carboxylic acid**, specifically using its N-hydroxysuccinimide (NHS) ester derivative.

Chemical Principle

The most common and robust method for labeling oligonucleotides with Cy5 involves the reaction of an amine-modified oligonucleotide with a Cy5 NHS ester.[6][9][10] The NHS ester is a reactive derivative of the Cy5 carboxylic acid that readily couples with primary aliphatic amines, typically introduced at the 5' or 3' terminus of a synthetic oligonucleotide, to form a stable amide bond.[10][11] The reaction is highly efficient and proceeds under mild basic conditions (pH 8.0-9.0).[12][13]

Alternatively, Cy5 can be incorporated into an oligonucleotide during its synthesis using Cy5 phosphoramidite chemistry.[1][2][14][15] However, the post-synthesis conjugation method described here is often preferred for its flexibility and cost-effectiveness.

Data Presentation

Table 1: Spectral and Physicochemical Properties of Cyanine5

Property	Value	Reference
Excitation Maximum (λ_{max})	646 - 651 nm	[6][16][17]
Emission Maximum (λ_{em})	662 - 671 nm	[5][6][16]
Molar Extinction Coefficient (ϵ)	250,000 $\text{cm}^{-1}\text{M}^{-1}$	[6][16]
Molecular Weight (Cy5 NHS Ester)	~739.86 g/mol	[5]
Solubility	Water, DMSO, DMF	[4][5]
Optimal Reaction pH (NHS ester)	8.0 - 9.0	[12]

Table 2: Typical Yields and Purity of Labeled Oligonucleotides

Parameter	Typical Value	Notes
Labeling Efficiency	> 80%	Can be sequence-dependent. [18] [19]
Post-Purification Yield	40 - 60% of starting oligo	Dependent on purification method. [9]
Purity (HPLC)	> 95%	Dual HPLC purification is recommended for post-synthetic conjugation. [6]

Experimental Protocols

Protocol 1: Labeling of Amine-Modified Oligonucleotides with Cy5 NHS Ester

This protocol is optimized for labeling approximately 100 µg of an amine-modified oligonucleotide. The reaction can be scaled up or down, but the relative concentrations of the components should be maintained.

Materials and Reagents:

- Amine-modified oligonucleotide (lyophilized)
- Cy5 NHS ester (e.g., from a commercial supplier)
- Anhydrous Dimethylsulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium borate or sodium carbonate buffer, pH 8.5
- Nuclease-free water
- Quenching solution (optional): 1 M Tris-HCl, pH 8.0
- Reagents for purification (see Protocol 2)

Procedure:

- Oligonucleotide Preparation: Dissolve the lyophilized amine-modified oligonucleotide in the labeling buffer to a final concentration of 0.3-0.8 mM. Vortex and centrifuge briefly to ensure the oligonucleotide is fully dissolved.[11]
- Cy5 NHS Ester Stock Solution: Immediately before use, dissolve the Cy5 NHS ester in anhydrous DMSO to a concentration of 10-20 mM. The NHS ester is susceptible to hydrolysis, so it is crucial to use anhydrous DMSO and prepare the solution fresh.[11]
- Labeling Reaction:
 - To the oligonucleotide solution, add a 5- to 20-fold molar excess of the Cy5 NHS ester stock solution.
 - Vortex the reaction mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C. The optimal reaction time may vary depending on the oligonucleotide sequence and the reactivity of the amine.
- Quenching (Optional): To stop the reaction and consume any unreacted Cy5 NHS ester, add a quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[11]
- Purification: Proceed immediately to the purification of the labeled oligonucleotide to remove unreacted dye and unlabeled oligonucleotide (see Protocol 2).

Protocol 2: Purification of Cy5-Labeled Oligonucleotides

Purification is a critical step to remove excess free dye, which can interfere with downstream applications.[20] High-performance liquid chromatography (HPLC) is the recommended method for achieving high purity.[6][9] A pH-controlled extraction method is also presented as a simpler alternative.

Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

- Column: Use a C18 reversed-phase column.
- Buffers:
 - Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water

- Buffer B: Acetonitrile
- Gradient: Run a linear gradient of increasing Buffer B concentration (e.g., 5% to 50% acetonitrile over 30 minutes) at a flow rate of 1 mL/min. The exact gradient may need to be optimized based on the hydrophobicity of the oligonucleotide.
- Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and 650 nm (for Cy5). The labeled oligonucleotide will absorb at both wavelengths and typically elutes later than the unlabeled oligonucleotide due to the hydrophobicity of the Cy5 dye.[\[20\]](#)
- Collection and Desalting: Collect the fractions corresponding to the dual-absorbing peak. Pool the fractions and desalt using a suitable method (e.g., ethanol precipitation or a desalting column). Lyophilize the purified product.

Method B: pH-Controlled Extraction with Butanol

This method exploits the pH-dependent solubility of the free Cy5 dye.[\[12\]](#)[\[21\]](#)

- pH Adjustment: Lower the pH of the reaction mixture to approximately 3.0 by adding 0.5 M or 1 M HCl. At this pH, the free Cy5 dye becomes less charged and more soluble in organic solvents.[\[12\]](#)
- Extraction: Add an equal volume of water-saturated butanol to the pH-adjusted sample. Vortex vigorously for 10-20 seconds.
- Phase Separation: Centrifuge the mixture briefly (e.g., 4000 x g for 10 seconds) to separate the aqueous and organic phases.[\[21\]](#) The free Cy5 dye will partition into the upper butanol phase, while the hydrophilic, labeled oligonucleotide remains in the lower aqueous phase.[\[12\]](#)[\[20\]](#)
- Recovery: Carefully remove and discard the butanol phase.
- Repeat (Optional): Repeat the extraction process with fresh butanol to ensure complete removal of the free dye.
- Neutralization: After the final extraction, the aqueous phase containing the labeled oligonucleotide can be neutralized by adding a basic solution (e.g., NaOH) for storage or

immediate use.

Quality Control

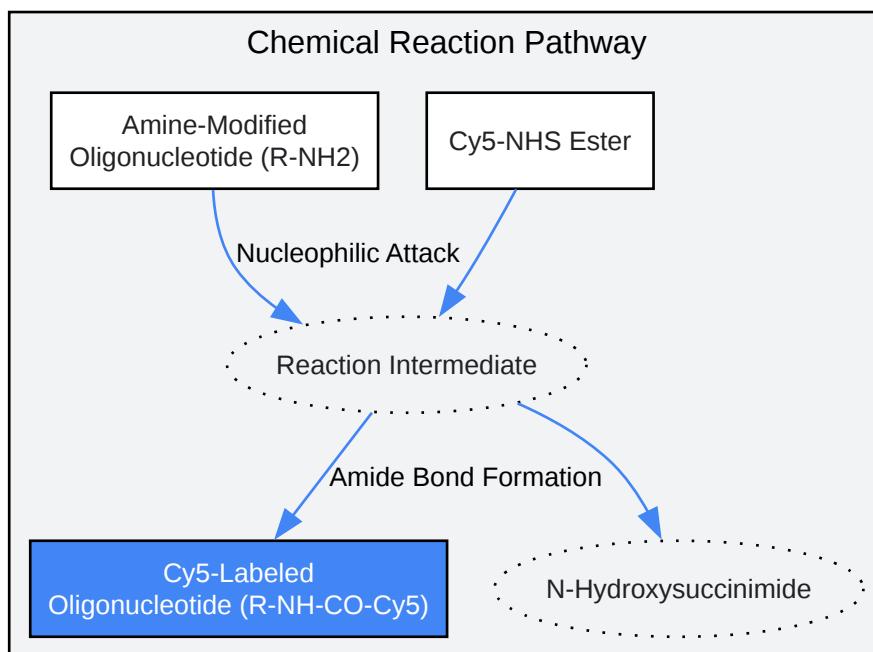
The success of the labeling reaction and purification can be assessed by UV-Vis spectrophotometry.

- Measure the absorbance of the purified, labeled oligonucleotide solution at 260 nm (A_{260}) and 650 nm (A_{650}).
- Concentration of Oligonucleotide:
 - $C_{\text{oligo}} (\text{M}) = [A_{260} - (A_{650} \times CF_{260})] / \epsilon_{\text{oligo}}$
 - Where CF_{260} is the correction factor for the absorbance of Cy5 at 260 nm (typically around 0.05). ϵ_{oligo} is the molar extinction coefficient of the unlabeled oligonucleotide.
- Concentration of Cy5:
 - $C_{\text{Cy5}} (\text{M}) = A_{650} / \epsilon_{\text{Cy5}}$
 - Where ϵ_{Cy5} is $250,000 \text{ M}^{-1}\text{cm}^{-1}$.[\[16\]](#)
- Labeling Efficiency (Dye-to-Oligo Ratio):
 - $\text{Ratio} = C_{\text{Cy5}} / C_{\text{oligo}}$

Storage and Stability

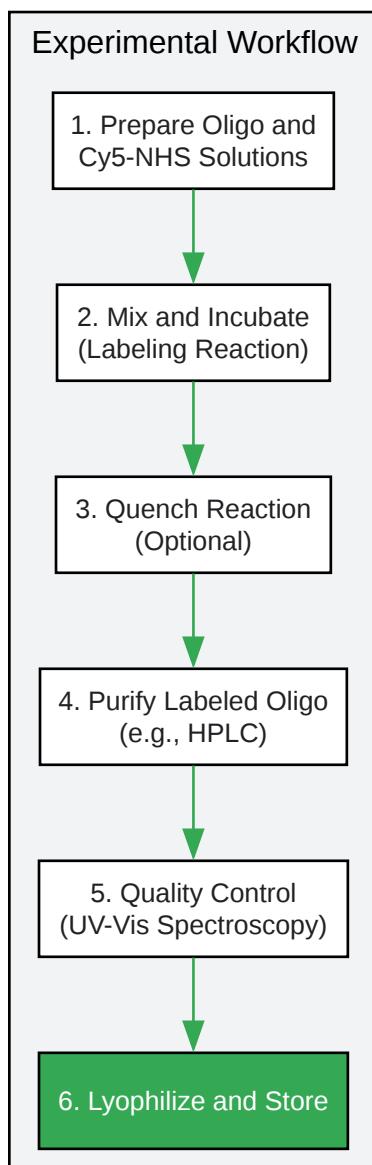
For long-term storage, fluorescently labeled oligonucleotides should be stored at -20°C in a TE buffer (10 mM Tris, 0.1 mM EDTA, pH 7.5–8.0).[\[22\]](#) It is crucial to protect the labeled oligonucleotides from prolonged exposure to light to prevent photobleaching of the Cy5 dye. [\[22\]](#) Properly stored, the labeled oligonucleotides should be stable for at least 6 months in solution.[\[6\]](#)

Visualization of Workflows and Pathways



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Caption: Chemical reaction pathway for labeling an amine-modified oligonucleotide with Cy5-NHS ester.



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